4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid
Description
4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid is a tricarboxylic acid derivative featuring three benzoic acid moieties interconnected via benzoyl linkages. This structure confers high rigidity and polarity, making it suitable for applications in coordination polymers, metal-organic frameworks (MOFs), and as a linker in bioactive molecules. Its multiple carboxylic acid groups enable strong hydrogen bonding and metal coordination, distinguishing it from simpler benzoic acid derivatives .
Properties
IUPAC Name |
4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-19(15-5-9-17(10-6-15)21(25)26)13-1-2-14(4-3-13)20(24)16-7-11-18(12-8-16)22(27)28/h1-12H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSEFRXDSPIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277412 | |
| Record name | 4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20787-49-9 | |
| Record name | NSC2269 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid can be synthesized through organic synthesis methods. One common approach involves the reaction of benzoyl chloride with terephthalic acid and benzaldehyde . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid may involve large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Benzoylbenzoic Acid (4-Carboxybenzophenone)
- Structure : Single benzoyl group attached to benzoic acid.
- Properties : Less rigid than the target compound, with higher solubility in organic solvents due to fewer polar groups.
- Applications : Used as a UV absorber in polymers and as a precursor for photosensitive materials. Lacks the multifunctionality of the target compound for advanced material synthesis .
4-(4-(Phenylaminocarbonyl)benzoyl)benzoic Acid (Compound 4c)
- Structure: Incorporates a phenylaminocarbonyl substituent on the central benzoyl group.
- Biological Activity: Inhibits human steroid 5α-reductase type 2 with IC₅₀ = 0.82 µM, demonstrating that hydrophobic substituents enhance enzyme binding.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride
5-((2-((4-(Methoxycarbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic Acid (PET[C/D]-COOH)
Antimicrobial Derivatives
- Pyrazole-containing benzoic acid (e.g., 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid): Exhibits MIC = 1.56 µg/mL against Acinetobacter baumannii, outperforming simpler benzoic acids due to heterocyclic motifs. The target compound’s lack of such groups limits its direct antimicrobial use .
Insecticidal Semicarbazides/Thiosemicarbazides
- 4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic Acid (Compound 6): Shows potent larvicidal activity against Spodoptera littoralis (LC₅₀ = 12.4 µg/mL for 4th instar larvae).
Physicochemical and Material Properties
| Compound | Solubility | Key Functional Groups | Applications |
|---|---|---|---|
| 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid | Low (polar solvents) | Three -COOH groups | MOFs, crystal engineering |
| 4-Benzoylbenzoic acid | Moderate (DMSO, THF) | One -COOH, one benzoyl | UV absorbers, polymer additives |
| PET[C/D]-COOH | High (DMF, acetone) | Ester, ethoxy spacers | Flexible polyesters, coatings |
| 4-(Methoxycarbonyl)benzoic acid | Moderate (MeOH) | -COOH, -COOCH₃ | Peptide synthesis, HPLC standards |
Biological Activity
4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid, also known by its CAS number 20787-49-9, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple benzoyl groups and a carboxylic acid moiety. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid, exhibit antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that benzoic acid derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. The presence of the carboxyl group enhances the compound's ability to modulate inflammatory pathways .
Anticancer Properties
Recent investigations have focused on the anticancer potential of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid. In cell line studies, the compound exhibited cytotoxic effects against various cancer cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells .
The biological activity of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid is primarily attributed to its structural features that facilitate interactions with specific molecular targets:
- Binding Affinity : The carboxyl group enhances hydrogen bonding with target proteins, improving binding affinity.
- Cellular Uptake : The lipophilicity of the benzoyl groups aids in cellular membrane penetration, facilitating bioavailability.
- Signal Transduction Modulation : The compound has been shown to interfere with signaling pathways associated with inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anti-inflammatory Activity
In vitro assays conducted on macrophage cell lines revealed that treatment with the compound reduced the secretion of TNF-alpha and IL-6 by up to 40%, indicating significant anti-inflammatory properties .
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 150 |
| IL-6 | 300 | 180 |
Study 3: Anticancer Activity
In a study focusing on breast cancer cell lines, 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid was found to induce apoptosis through caspase activation. The IC50 value was determined to be approximately 20 µM, demonstrating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| MDA-MB-231 | 25 |
Q & A
Q. What are the optimized synthetic routes for 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid, and how can researchers improve yield and purity?
- Methodological Answer : The synthesis of polycarboxylated benzoic acid derivatives typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, 4-(4-Carboxy-3-fluorophenyl)benzoic acid is synthesized via palladium-catalyzed cross-coupling, achieving ~75% yield under inert conditions (Ar atmosphere) . To optimize purity, recrystallization using ethanol/water mixtures (3:1 v/v) is recommended. Reaction parameters like temperature (80–100°C) and catalyst loading (5 mol% Pd(PPh₃)₄) significantly influence yield. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) to minimize side products .
Q. How can researchers confirm the structural integrity of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For NMR, expect aromatic proton signals between δ 7.5–8.5 ppm (split into multiplets due to symmetry) and carbonyl carbons at ~170 ppm . HRMS (ESI⁻) should show [M-H]⁻ at m/z 383.06 (calculated for C₂₁H₁₃O₇). Compare with analogs like 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, where HRMS confirmed <2 ppm mass error .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Methodological Answer : Due to multiple carboxyl groups, the compound exhibits poor solubility in non-polar solvents. Use DMSO (≤5% v/v) for stock solutions, followed by dilution in phosphate buffer (pH 7.4). For kinetic studies, pre-treat with 0.1 M NaOH to deprotonate carboxyl groups, enhancing aqueous solubility .
Advanced Research Questions
Q. How does 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid interact with cytochrome P450 enzymes, and what analytical methods quantify these interactions?
- Methodological Answer : UV-Vis spectroscopy reveals binding to heme iron in CYP enzymes. For CYP199A4, monitor the Soret band shift from 417 nm (ferric) to 450 nm (ferrous-CO complex) upon ligand binding. Titrate the compound (0–200 µM) into enzyme solutions and calculate binding constants (Kd) using nonlinear regression of absorbance at 390 nm . Competitive assays with 4-(imidazol-1-yl)benzoic acid (Kd = 1.2 µM) can contextualize affinity .
Q. What computational approaches predict the compound’s binding modes to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the carboxyl groups as anchor points. For example, docking into the ATP-binding site of kinases requires protonation state adjustment (pH 7.4, -1 charge). Validate with MD simulations (GROMACS) over 100 ns to assess stability. Compare with derivatives like 4-[(2,2,2-trifluoroethyl)sulfamoyl]benzoic acid, where hydrophobic interactions dominated binding .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no activity)?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Use primary cell lines (e.g., RAW 264.7 macrophages) instead of transformed lines.
- Pre-incubate the compound (1–50 µM) for 24 h before LPS stimulation.
- Measure TNF-α via ELISA and normalize to cell viability (MTT assay). For inactive results, check carboxyl group esterification—free carboxylates are critical for TLR4 inhibition .
Q. What derivatization strategies enhance the compound’s bioactivity for drug design?
- Methodological Answer : Target the central benzoyl group for modifications:
- Esterification : Replace carboxyl protons with methyl/pentafluorophenyl groups to improve membrane permeability.
- Peptide conjugation : Attach via EDC/NHS coupling to target integrins (e.g., RGD peptides).
- Fluorination : Introduce F at the meta position (relative to carboxyl) to enhance metabolic stability, as seen in 4-(4-Carboxy-3-fluorophenyl) analogs .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer : Conduct forced degradation studies :
- Acidic : 0.1 M HCl, 40°C, 48 h → monitor via HPLC (C18 column, 0.1% TFA/ACN gradient). Expect decarboxylation products.
- Oxidative : 3% H₂O₂, 25°C, 24 h → check for sulfone/sulfoxide formation if sulfur-containing analogs exist.
- Photolytic : Expose to UV (320 nm) for 72 h. Benzoic acid derivatives typically show <5% degradation under dark, 4°C storage .
Contradictory Data & Mitigation
- Issue : Discrepancies in enzyme inhibition (e.g., IC₅₀ values vary 10-fold across studies).
Resolution : Standardize assay pH (7.4), ionic strength (150 mM NaCl), and pre-equilibration time (30 min) to minimize buffer-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
